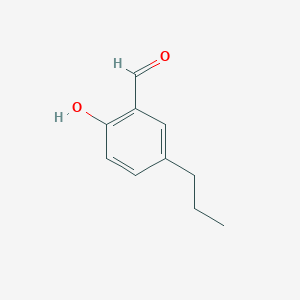

2-Hydroxy-5-propylbenzaldehyde

Descripción

Historical Context and Evolution of Research on Aromatic Aldehydes

The study of aromatic aldehydes dates back to the 19th century with the isolation of benzaldehyde (B42025), the simplest aromatic aldehyde, from bitter almond oil. molaid.com This discovery marked a pivotal moment in the development of organic chemistry, opening the door to the exploration of a vast class of compounds characterized by a carbonyl group attached to an aromatic ring. molaid.com Early research focused on understanding their natural sources, characteristic odors, and fundamental reactions. Over time, the field has evolved significantly, with modern research delving into the synthesis of complex derivatives and their application in diverse fields such as pharmaceuticals, materials science, and catalysis. molaid.comresearchgate.net The development of sophisticated analytical techniques has further enabled a deeper understanding of their reaction mechanisms and structure-activity relationships. sigmaaldrich.com

Structural Features and Chemical Relevance of Salicylaldehyde (B1680747) Derivatives

Salicylaldehyde, or 2-hydroxybenzaldehyde, is an aromatic aldehyde with a hydroxyl group positioned ortho to the aldehyde group. This specific arrangement allows for intramolecular hydrogen bonding, which influences its physical and chemical properties. lookchem.com Salicylaldehyde and its derivatives are notable for their ability to act as versatile precursors in the synthesis of a wide array of organic compounds. google.comuq.edu.au They are particularly important in the formation of Schiff bases through condensation reactions with primary amines. researchgate.netgoogle.com These Schiff bases can function as bidentate, tridentate, or tetradentate ligands capable of forming stable complexes with various metal ions. researchgate.netgoogle.com The electronic properties of the aromatic ring can be modified by the introduction of different substituents, which in turn influences the reactivity of the aldehyde and hydroxyl groups and the properties of the resulting derivatives. smolecule.com

Overview of Current Academic Research Trajectories for this compound

Current research on this compound is primarily centered on its utility as a key building block in organic synthesis. The presence of the hydroxyl, aldehyde, and propyl groups provides multiple reactive sites for creating more complex molecules. Academic investigations are exploring its potential in several key areas:

Synthesis of Biologically Active Molecules: Researchers are utilizing this compound as a starting material for the synthesis of novel compounds with potential therapeutic applications. Studies have shown that derivatives of this compound exhibit promising biological activities, including antimicrobial and antioxidant properties. smolecule.com For instance, it is a precursor in the synthesis of complex molecules that are being investigated for their potential to treat metabolic disorders. uq.edu.au

Coordination Chemistry: The ability of salicylaldehyde derivatives to form metal complexes is a significant area of research. This compound can be used to synthesize ligands for transition metal complexes. researchgate.net These complexes are being studied for their catalytic activity and potential applications in materials science.

Chemical Probes and Materials Science: Derivatives of this compound are being explored for their potential use as chemical probes for studying biochemical pathways. The unique structural and electronic properties of these derivatives also make them candidates for the development of new materials.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| CAS Number | 81323-69-5 |

| Appearance | Solid |

| InChI Key | CECMKFMRWXFCND-UHFFFAOYSA-N |

Structure

3D Structure

Propiedades

IUPAC Name |

2-hydroxy-5-propylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-3-8-4-5-10(12)9(6-8)7-11/h4-7,12H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CECMKFMRWXFCND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C=C1)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508570 | |

| Record name | 2-Hydroxy-5-propylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81323-69-5 | |

| Record name | 2-Hydroxy-5-propylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Hydroxy 5 Propylbenzaldehyde and Analogous Structures

Classical and Contemporary Approaches to Salicylaldehyde (B1680747) Synthesis

The introduction of a formyl group onto a phenolic ring system is a fundamental transformation in organic synthesis. Over the years, a variety of methods have been developed to achieve this, each with its own set of advantages and limitations.

Electrophilic Formylation Reactions in Aromatic Systems

Electrophilic formylation reactions are among the most common methods for the synthesis of salicylaldehydes. These reactions involve the introduction of a formyl group (–CHO) onto an electron-rich aromatic ring, such as a phenol (B47542). Several named reactions fall under this category, including the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions.

The Reimer-Tiemann reaction , for instance, utilizes chloroform (B151607) in a basic solution to generate a dichlorocarbene (B158193) intermediate, which then attacks the phenoxide ion to form an ortho-hydroxybenzaldehyde. byjus.comwikipedia.org This method is particularly useful for the ortho-formylation of phenols. byjus.comwikipedia.org The reaction is typically conducted in a biphasic solvent system due to the poor solubility of hydroxides in chloroform. wikipedia.org While effective for various hydroxy-aromatic compounds, including naphthols, and electron-rich heterocycles like pyrroles and indoles, the reaction can be highly exothermic and may not be suitable for substrates with functional groups that can react with dichlorocarbenes, such as alkenes and amines. wikipedia.org

The Duff reaction employs hexamine as the formylating agent in the presence of an acid, typically in glycerol (B35011) or acetic acid. wikipedia.orguni.edu This method is known for its preference for ortho-formylation of phenols with strongly electron-donating substituents. wikipedia.org While generally considered inefficient, it has been successfully used to synthesize various o-hydroxyaldehydes, with yields often surpassing those of the Reimer-Tiemann reaction. wikipedia.orguni.edu For example, 2-hydroxy-5-phenylbenzaldehyde (B1337557) can be prepared in good yield from p-hydroxybiphenyl using this method. uni.edu

The Vilsmeier-Haack reaction involves the use of a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate a Vilsmeier reagent, which then acts as the formylating agent. wikipedia.orgijpcbs.comjk-sci.com This reaction is effective for electron-rich aromatic and heteroaromatic substrates. ijpcbs.comjk-sci.com The reaction proceeds through the formation of an iminium salt, which is then attacked by the aromatic ring, followed by hydrolysis to yield the aldehyde. wikipedia.orgjk-sci.com A catalytic version of this reaction has also been developed to avoid the use of stoichiometric and hazardous POCl₃. orgsyn.org

| Reaction | Reagents | Key Features | Example Application |

| Reimer-Tiemann | Chloroform (CHCl₃), Strong Base (e.g., NaOH) | Ortho-formylation of phenols; involves dichlorocarbene intermediate. byjus.comwikipedia.org | Conversion of phenol to salicylaldehyde. byjus.com |

| Duff | Hexamine, Acid (e.g., Glyceroboric acid, Acetic acid) | Ortho-formylation of phenols with electron-donating groups. wikipedia.org | Synthesis of 3,5-di-tert-butylsalicylaldehyde. wikipedia.org |

| Vilsmeier-Haack | Substituted amide (e.g., DMF), POCl₃ | Formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgijpcbs.com | Formylation of anthracene (B1667546) at the 9-position. wikipedia.org |

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (NAS) presents an alternative pathway for the synthesis of salicylaldehyde derivatives, particularly when the aromatic ring is substituted with electron-withdrawing groups. In this approach, a nucleophile replaces a leaving group on the aromatic ring. youtube.com For the synthesis of salicylaldehydes, this might involve the displacement of a halide or other suitable leaving group by a protected hydroxymethyl or formyl equivalent.

The reaction typically requires a strong nucleophile and may proceed through two primary mechanisms: the addition-elimination (SNAr) mechanism or the elimination-addition (benzyne) mechanism. youtube.com The presence of electron-withdrawing groups ortho and para to the leaving group significantly enhances the rate of the SNAr reaction by stabilizing the intermediate Meisenheimer complex. youtube.com While less common for the direct synthesis of 2-hydroxy-5-propylbenzaldehyde, understanding these principles is crucial for designing synthetic routes for a broader range of substituted salicylaldehydes.

Condensation-Based Synthetic Routes

Condensation reactions provide a versatile platform for the synthesis of salicylaldehyde derivatives and more complex structures. These reactions often involve the formation of a carbon-carbon or carbon-heteroatom bond through the reaction of two or more molecules, typically with the elimination of a small molecule like water.

One prominent example is the Knoevenagel condensation , where an active methylene (B1212753) compound reacts with an aldehyde or ketone. beilstein-journals.orgnih.gov In the context of salicylaldehyde synthesis, a substituted salicylaldehyde can undergo condensation with various partners. For instance, the reaction of salicylaldehyde with malononitrile (B47326) in the presence of a base like sodium carbonate yields 2-iminochromene. beilstein-journals.org Similarly, condensation with diethyl malonate can lead to the formation of coumarin (B35378) derivatives. wikipedia.org

The aldol (B89426) condensation is another powerful tool. For example, this compound can be synthesized via the aldol condensation of propanal with 2-hydroxybenzaldehyde.

Catalytic Paradigms in the Formation of this compound Scaffolds

The development of catalytic systems for the synthesis of salicylaldehydes has been a significant area of research, aiming for milder reaction conditions, higher selectivity, and improved efficiency.

Organocatalytic Systems for Directed Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in organic synthesis. In the context of salicylaldehyde synthesis, organocatalysts can be employed to direct the formation of specific isomers and to facilitate cascade reactions. For example, N-heterocyclic carbenes (NHCs) have been utilized as catalysts in cross-coupling reactions for the synthesis of drug precursors derived from salicylaldehydes. researchgate.net Furthermore, organocatalytic methods have been developed for the regioselective synthesis of polysubstituted arenes from simple starting materials. unm.edu

Base-Mediated Catalysis: Mechanism and Substrate Scope

Base-mediated catalysis plays a crucial role in many of the synthetic methods discussed, particularly in condensation reactions and the Reimer-Tiemann reaction. The base, often a hydroxide (B78521) or a carbonate, serves to deprotonate one of the reactants, generating a nucleophilic species that can then participate in the desired bond-forming step. byjus.comwikipedia.org

In the Reimer-Tiemann reaction, the base is essential for the generation of both the phenoxide ion and the dichlorocarbene. byjus.comwikipedia.org In condensation reactions, the base facilitates the formation of an enolate or a similar nucleophile. beilstein-journals.orgnih.gov The choice of base and reaction conditions can significantly influence the outcome of the reaction, including the yield and selectivity. For instance, in the synthesis of chromane (B1220400) derivatives from salicylaldehyde and malononitrile, both sodium carbonate and sodium bicarbonate have been used effectively as the base. beilstein-journals.org

Transition Metal-Catalyzed Coupling and Formylation Reactions

The introduction of a formyl group (-CHO) onto a phenolic ring is a critical transformation for synthesizing hydroxybenzaldehydes. Transition metal catalysis offers powerful tools for achieving this with high efficiency and regioselectivity, particularly for ortho-formylation.

One of the most established methods for formylating phenols is the Vilsmeier-Haack reaction. While traditionally sluggish, its efficiency can be significantly enhanced by using transition metal ions as catalysts. Studies have shown that treating phenols with the Vilsmeier-Haack reagent in the presence of transition metal ions such as Copper(II), Nickel(II), Cobalt(II), Cadmium(II), and Zinc(II) under reflux conditions results in good yields of the corresponding ortho-formyl derivatives. researchgate.netsemanticscholar.org This protocol provides a highly regioselective formylation under mild conditions with a simple workup. researchgate.net

Another significant advancement is the direct ortho-formylation of electron-rich phenols using dichloromethyl methyl ether, mediated by titanium(IV) tetrachloride (TiCl₄). nih.gov This method has been explored for a wide range of aromatic rings, including various phenols. The high regioselectivity observed in this process is attributed to the coordination between the oxygen atom of the hydroxyl group and the titanium metal center, which directs the formylation to the ortho position. nih.gov Steric hindrance from other substituents on the ring also plays a crucial role, with the formyl group being introduced at the less hindered position. nih.gov

Beyond direct formylation, transition metal-catalyzed C-H functionalization represents a state-of-the-art, atom-economical approach. rsc.org Catalysts based on metals like Ruthenium (Ru), Palladium (Pd), Copper (Cu), and Iron (Fe) have been successfully employed for the Csp²–H alkylation and functionalization of phenols. rsc.org For instance, a practical route to substituted catechols involves the ortho-formylation of phenols followed by a Dakin oxidation; this initial formylation step is often achieved using transition metal-catalyzed methods. scispace.com Copper-mediated oxidation is another valuable technique. For example, 2,4,6-trimethylphenol (B147578) can be selectively oxidized to 3,5-dimethyl-4-hydroxybenzaldehyde (B108906) using a Cu(II) chloride catalyst in the presence of potassium carbonate and hydrogen peroxide. researchgate.net This highlights the versatility of transition metals in creating complex hydroxybenzaldehyde structures from simpler phenolic precursors.

Table 1: Comparison of Transition Metal Catalysts for Phenol Formylation This table is interactive. You can sort and filter the data.

| Catalyst/System | Reaction Type | Key Features | Substrate Example | Selectivity | Reference |

|---|---|---|---|---|---|

| Cu(II), Ni(II), Co(II) | Vilsmeier-Haack Formylation | Improves yields for sluggish reactions; mild conditions. | Phenols | Highly regioselective for ortho-position. | researchgate.netsemanticscholar.org |

| TiCl₄ / Dichloromethyl methyl ether | Direct Ortho-Formylation | High regioselectivity due to metal-oxygen coordination. | Electron-rich phenols | Preferential ortho-formylation. | nih.gov |

| CuCl₂ / K₂CO₃ / H₂O₂ | Selective Oxidation | Oxidizes methyl group to aldehyde; atom-economical. | 2,4,6-Trimethylphenol | Selective for one methyl group. | researchgate.net |

| Palladium (Pd) | Silanol-Directed C–H Oxygenation | A two-step process involving acetoxylation followed by oxidation. | Phenols | Highly site-selective for ortho-position. | scispace.com |

Biocatalytic and Enzyme-Assisted Synthetic Transformations

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. acs.org The synthesis of aldehydes, including hydroxybenzaldehydes, can be achieved through various enzymatic pathways, often integrated into chemoenzymatic cascades to build molecular complexity. mdpi.com

A key class of enzymes used for aldehyde synthesis are Carboxylic Acid Reductases (CARs) . These enzymes catalyze the ATP- and NADPH-dependent reduction of carboxylic acids to their corresponding aldehydes. mdpi.comchemrxiv.org The successful expression of CARs from microorganisms like Nocardia sp. has opened new routes for organic synthesis that were previously underexplored. mdpi.comresearchgate.net

Oxidases are another cornerstone of biocatalytic aldehyde production. Vanillyl alcohol oxidases (VAOs), for instance, are efficient biocatalysts for reactions involving 4-hydroxybenzaldehydes. nih.govresearchgate.net These enzymes can be used in one-pot syntheses to produce more complex molecules. nih.govresearchgate.net Similarly, alcohol oxidases (AOX) convert alcohols to aldehydes, generating hydrogen peroxide as a byproduct, which is often decomposed by co-expressed catalase to prevent toxicity. chemrxiv.org For substrates without an alcohol group, mono- and dioxygenases can functionalize alkanes and alkenes, expanding the scope of biocatalysis. chemrxiv.org For example, α-dioxygenases (α-DOX) can oxidize fatty acids to produce aldehydes one carbon shorter. mdpi.com

Chemoenzymatic cascades combine the strengths of chemical and biological catalysts in a single pot or sequential process. One such strategy for producing aromatic aldehydes involves an initial chemical step, such as a palladium-catalyzed Heck coupling or a Wacker oxidation, followed by a multi-enzyme cascade. researchgate.netrsc.org For example, a phenylpropene can be converted to a phenylacetone (B166967) via Wacker oxidation, which is then transformed by a sequence of enzymes: a monooxygenase, an esterase, and finally an alcohol dehydrogenase to yield the desired aldehyde. rsc.org These integrated systems avoid the need to isolate intermediates, streamlining the synthetic process. mdpi.com

The discovery of Aromatic Aldehyde Synthases (AAS) in plants like the olive (Olea europaea) has revealed a direct biological pathway to hydroxytyrosol (B1673988) derivatives. nih.gov These enzymes perform both decarboxylation and amine-oxidation in a single step, converting aromatic amino acids into the corresponding aldehydes. nih.gov

Table 2: Key Enzymes in the Biocatalytic Synthesis of Aromatic Aldehydes This table is interactive. You can sort and filter the data.

| Enzyme Class | Specific Enzyme Example | Transformation | Key Advantages | Reference |

|---|---|---|---|---|

| Carboxylic Acid Reductases (CARs) | CAR from Nocardia sp. | Carboxylic Acid → Aldehyde | Broad substrate scope; enables novel synthetic routes. | mdpi.comchemrxiv.orgresearchgate.net |

| Alcohol Oxidases (AOX) | - | Alcohol → Aldehyde | Operates under mild conditions. | chemrxiv.org |

| Vanillyl Alcohol Oxidases (VAOs) | - | Used in one-pot synthesis from 4-hydroxybenzaldehydes. | Efficient for modifying existing benzaldehydes. | nih.govresearchgate.net |

| Aromatic Aldehyde Synthases (AAS) | OeAAS from Olive | Aromatic Amino Acid → Aldehyde | Bifunctional (decarboxylation and amine-oxidation). | nih.gov |

| Multi-Enzyme Cascades | Monooxygenase, Esterase, Alcohol Dehydrogenase | Ketone → Ester → Alcohol → Aldehyde | One-pot synthesis, avoids intermediate isolation. | rsc.org |

Principles of Green Chemistry in the Synthesis of Substituted Hydroxybenzaldehydes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. japsonline.com These principles are increasingly being applied to the synthesis of hydroxybenzaldehydes to create more sustainable and efficient manufacturing routes.

Solvent Selection and Optimization for Environmentally Benign Syntheses

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. Green chemistry promotes the use of alternative reaction media or, ideally, solvent-free conditions. rsc.org

Water is a highly desirable green solvent due to its non-toxicity and availability. Aqueous biphasic catalysis, where the catalyst is in the aqueous phase and the product is in an organic phase, is an industrially attractive method for catalyst recovery and recycling. rsc.org For reactions involving hydroxybenzaldehydes, such as the Knoevenagel condensation, switching from toxic solvents like pyridine (B92270) to water or ethanol (B145695) significantly improves the environmental profile. tue.nl Another approach is the use of electrochemical methods in aqueous media, which can completely eliminate the need for organic solvents. rsc.orgresearchgate.net

Solvent-free reactions represent an even greener alternative. The Knoevenagel condensation, a key C-C bond-forming reaction, can be performed by grinding solid reactants like 2-hydroxybenzaldehydes with a catalyst at room temperature. tandfonline.comtandfonline.com This technique, often using benign catalysts like ammonium (B1175870) bicarbonate instead of piperidine (B6355638) and pyridine, results in high yields and purity while avoiding solvent waste altogether. tue.nltandfonline.com

Atom Economy and Reaction Efficiency Analysis

Atom economy is a core concept in green chemistry that measures how many atoms of the reactants are incorporated into the final desired product. kharagpurcollege.ac.in A reaction with 100% atom economy has no byproducts. Addition and rearrangement reactions, for example, have a theoretical atom economy of 100%. kharagpurcollege.ac.in

To holistically assess the "greenness" of a reaction, other metrics like Process Mass Intensity (PMI) are used. PMI is the ratio of the total mass of materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. A lower PMI indicates a more efficient and less wasteful process.

Development of Sustainable Synthetic Protocols

A sustainable synthetic protocol integrates green principles at every stage, from feedstock selection to the final reaction conditions. A key trend is the move away from fossil fuel-based starting materials towards renewable resources. Phenolic compounds, the precursors to hydroxybenzaldehydes, are major constituents of lignin, the most abundant renewable source of aromatic building blocks in nature. rsc.org Developing methods to convert lignin-derived phenols into valuable chemicals like this compound is a major goal of sustainable chemistry.

Several innovative technologies are being employed to create greener synthetic routes:

Electrosynthesis : Electrochemical methods, such as the E-Dakin reaction, use electricity to drive chemical transformations. This can replace stoichiometric chemical oxidants with an electron, using benign aqueous solutions and avoiding hazardous reagents and solvents. rsc.orgresearchgate.net

Microwave-Assisted Synthesis : Microwave irradiation can accelerate reaction rates, often leading to higher yields in shorter times and reducing energy consumption compared to conventional heating. japsonline.com It is considered an important tool for green chemistry. japsonline.com

Catalytic Cascades : Designing one-pot processes where multiple catalytic steps (chemo- or biocatalytic) occur sequentially eliminates the need for purification of intermediates, saving solvents, energy, and reducing waste. rsc.org

Solvent-Free and Benign Catalysis : As mentioned, protocols that eliminate solvents and replace toxic catalysts (e.g., pyridine) with benign alternatives (e.g., ammonium bicarbonate or proline) are central to sustainable synthesis. tandfonline.comnih.govresearchgate.net

By combining renewable feedstocks with energy-efficient techniques and high atom-economy reactions, the synthesis of substituted hydroxybenzaldehydes can be made significantly more sustainable.

Elucidation of Reaction Mechanisms and Advanced Organic Transformations of 2 Hydroxy 5 Propylbenzaldehyde

Mechanistic Investigations of the Aldehyde Functional Group Reactivity

The aldehyde group is a primary site of chemical reactivity in 2-Hydroxy-5-propylbenzaldehyde, readily undergoing transformations that target the carbonyl carbon.

Reductive Transformations to Benzylic Alcohols

The reduction of the aldehyde functionality in this compound to a primary alcohol, 2-(hydroxymethyl)-4-propylphenol, is a fundamental transformation. A common and efficient method for this conversion is the use of sodium borohydride (B1222165) (NaBH₄).

The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The reaction is typically carried out in a protic solvent, such as ethanol (B145695) or methanol, which serves to protonate the resulting alkoxide intermediate to yield the benzylic alcohol. masterorganicchemistry.comyoutube.com

Reaction Scheme:

Step 1: Nucleophilic Attack: The hydride ion from NaBH₄ attacks the partially positive carbonyl carbon of this compound. This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetra-alkoxyborate intermediate.

Step 2: Protonation: The reaction mixture is then treated with a mild acid or the protic solvent to protonate the negatively charged oxygen atom, yielding the final product, 2-(hydroxymethyl)-4-propylphenol. youtube.com

| Reducing Agent | Solvent | Product | General Yield Range |

| Sodium Borohydride (NaBH₄) | Ethanol/Methanol | 2-(hydroxymethyl)-4-propylphenol | High |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether/THF | 2-(hydroxymethyl)-4-propylphenol | High (less common due to higher reactivity) |

Oxidative Transformations to Carboxylic Acid Derivatives

The aldehyde group of this compound can be oxidized to a carboxylic acid, forming 2-Hydroxy-5-propylbenzoic acid. This transformation is typically achieved using strong oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) in a basic solution or chromic acid (H₂CrO₄), often generated in situ from sodium or potassium dichromate and sulfuric acid.

The mechanism of oxidation with potassium permanganate in an alkaline medium involves the formation of a cyclic manganate (B1198562) ester intermediate. This intermediate then collapses, leading to the formation of the carboxylate salt, which upon acidification, yields the carboxylic acid.

| Oxidizing Agent | Conditions | Product | General Yield Range |

| Potassium Permanganate (KMnO₄) | Basic (e.g., NaOH or KOH), followed by acid workup | 2-Hydroxy-5-propylbenzoic acid | Moderate to High |

| Chromic Acid (H₂CrO₄) | Acidic (e.g., H₂SO₄) | 2-Hydroxy-5-propylbenzoic acid | Moderate to High |

Condensation Reactions with Active Methylene (B1212753) Compounds

The aldehyde group of this compound readily participates in condensation reactions with compounds containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). A prominent example is the Knoevenagel condensation. organicreactions.orgthermofisher.com

In a typical Knoevenagel condensation, this compound is reacted with an active methylene compound, such as diethyl malonate or ethyl cyanoacetate, in the presence of a weak base catalyst like piperidine (B6355638) or an amine salt. amazonaws.comrsc.orgresearchgate.net

Mechanism of Knoevenagel Condensation:

Step 1: Enolate Formation: The basic catalyst abstracts a proton from the active methylene compound, generating a resonance-stabilized carbanion (enolate).

Step 2: Nucleophilic Addition: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound, forming an aldol-type addition product.

Step 3: Dehydration: The intermediate alkoxide is protonated, and subsequent dehydration (elimination of a water molecule) occurs, often spontaneously or upon gentle heating, to yield a stable α,β-unsaturated product. nih.gov

| Active Methylene Compound | Catalyst | Product Type | General Yield Range |

| Diethyl malonate | Piperidine | Diethyl 2-((2-hydroxy-5-propylphenyl)methylene)malonate | Good to Excellent |

| Ethyl cyanoacetate | Piperidine/Ammonium (B1175870) acetate | Ethyl 2-cyano-3-(2-hydroxy-5-propylphenyl)acrylate | Good to Excellent |

| Malononitrile (B47326) | Piperidine | 2-((2-hydroxy-5-propylphenyl)methylene)malononitrile | Good to Excellent |

Reactivity Pertaining to the Phenolic Hydroxyl Moiety

The phenolic hydroxyl group in this compound is acidic and can be deprotonated by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can participate in various reactions, most notably ether and ester formation.

A classic method for ether synthesis is the Williamson ether synthesis . youtube.comwikipedia.orgmasterorganicchemistry.comkhanacademy.org In this reaction, the phenoxide ion, generated by treating this compound with a strong base like sodium hydride (NaH), undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide (e.g., methyl iodide, ethyl bromide, or allyl bromide) to form the corresponding ether. wikipedia.org

Esterification of the phenolic hydroxyl group can be readily achieved by reacting this compound with an acid anhydride (B1165640) (e.g., acetic anhydride) or an acyl chloride in the presence of a base catalyst such as pyridine (B92270) or sodium acetate. The base serves to deprotonate the phenol (B47542) and also to neutralize the acid byproduct. The resulting ester can undergo a Fries rearrangement , where upon treatment with a Lewis acid, the acyl group migrates from the phenolic oxygen to the ortho or para position of the aromatic ring, yielding a hydroxyaryl ketone. sigmaaldrich.comrsc.org

Aromatic Ring Functionalization via Electrophilic and Nucleophilic Pathways

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating effects of the hydroxyl and propyl groups. These groups direct incoming electrophiles primarily to the positions ortho and para to the hydroxyl group. However, the existing substituents will sterically and electronically influence the position of further substitution.

Electrophilic substitution reactions such as nitration and halogenation can introduce new functional groups onto the aromatic ring. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, while bromination can be carried out using bromine in a suitable solvent.

Formylation of the aromatic ring can be achieved through reactions like the Reimer-Tiemann reaction organicreactions.orgnrochemistry.comwikipedia.orgallen.inalchetron.com or the Vilsmeier-Haack reaction . cambridge.orgchemistrysteps.comjk-sci.comnrochemistry.comwikipedia.org The Reimer-Tiemann reaction involves treating the phenol with chloroform (B151607) in a strong basic solution to generate dichlorocarbene (B158193), which then acts as the electrophile. wikipedia.org The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like dimethylformamide and phosphorus oxychloride, to introduce a formyl group. wikipedia.org

Due to the presence of electron-donating groups, nucleophilic aromatic substitution on the unmodified ring of this compound is generally not feasible unless a strong electron-withdrawing group is also present on the ring to activate it.

Cyclization and Heterocycle Formation via this compound Precursors

This compound is a valuable precursor for the synthesis of various oxygen-containing heterocyclic compounds, such as coumarins and benzofurans.

Coumarin (B35378) Synthesis: Coumarins can be synthesized from this compound through several named reactions. The Perkin reaction involves the condensation of the aldehyde with an acid anhydride (like acetic anhydride) and its corresponding sodium salt at high temperatures. byjus.comvedantu.com Another important route is the Pechmann condensation , where a phenol reacts with a β-ketoester in the presence of an acid catalyst. wikipedia.org Furthermore, the Knoevenagel condensation products of this compound with active methylene compounds like diethyl malonate can undergo intramolecular cyclization to form coumarin derivatives.

Benzofuran (B130515) Synthesis: The synthesis of benzofurans from this compound often involves a two-step process. First, the phenolic hydroxyl group is used to form an ether with a molecule containing a suitable leaving group, such as an α-halo ketone. The resulting intermediate can then undergo an intramolecular cyclization, often acid-catalyzed, to form the benzofuran ring system. organic-chemistry.orgresearchgate.netresearchgate.net

| Heterocycle | Reaction Name/Type | Co-reactant | General Conditions |

| Coumarin | Perkin Reaction | Acetic anhydride, Sodium acetate | High temperature |

| Coumarin | Knoevenagel Condensation/Cyclization | Diethyl malonate, Piperidine | Base catalyst, often with heating |

| Benzofuran | Etherification followed by Cyclization | α-Halo ketone | Base for etherification, acid for cyclization |

Synthesis of Chromene and Coumarin Ring Systems

The fusion of a pyran ring to the existing benzene (B151609) structure of this compound leads to the formation of chromenes and coumarins, two classes of compounds with significant biological and industrial applications. Several named reactions facilitate these transformations.

Chromene Synthesis: The synthesis of chromene derivatives from this compound can be achieved through various condensation reactions. For instance, the reaction with activated alkenes, such as acrylonitrile, mediated by a base like 4-dimethylaminopyridine (B28879) (DMAP), can yield 3-substituted 2H-chromenes. wikipedia.org Another approach is the Petasis condensation, a three-component reaction involving the salicylaldehyde (B1680747) derivative, an amine, and a vinylic boronic acid, which proceeds via an aminophenol intermediate that cyclizes upon heating to form the 2H-chromene. nih.gov

Coumarin Synthesis: Coumarins, or 2H-chromen-2-ones, are lactones that can be synthesized from this compound through several classical methods:

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group, such as diethyl malonate, in the presence of a weak base like piperidine. mdpi.combeilstein-journals.org The initial product undergoes an intramolecular cyclization and subsequent dehydration to form the coumarin ring.

Perkin Reaction: In this reaction, the aldehyde is treated with an acid anhydride (e.g., acetic anhydride) and its corresponding alkali salt (e.g., sodium acetate) which acts as a base catalyst. nih.govcmu.edunih.govsigmaaldrich.com The process involves an aldol-type condensation followed by intramolecular acylation and elimination to yield the coumarin.

Pechmann Condensation: While classically starting from a phenol, modifications can utilize salicylaldehydes. However, the more direct route involves phenols reacting with β-keto esters under acidic conditions. nih.govpnas.org

Wittig Reaction: The Wittig reaction provides a route to alkenes from aldehydes and ketones. illinois.edursc.org A specialized intramolecular Wittig reaction using a phosphonium (B103445) ylide derived from the parent salicylaldehyde can be designed to form the coumarin ring system.

| Reaction Name | Reactant for this compound | Typical Catalyst/Reagent | Product Type |

|---|---|---|---|

| Petasis Condensation | Vinylic boronic acid, Amine | Heat | Chromene |

| Knoevenagel Condensation | Active methylene compound (e.g., Diethyl malonate) | Piperidine/Acetic Acid | Coumarin |

| Perkin Reaction | Acetic Anhydride | Sodium Acetate | Coumarin |

Formation of Oxime and Related Nitrogen-Containing Derivatives

The carbonyl group of this compound is a key site for nucleophilic attack by nitrogen-containing compounds, leading to a variety of derivatives.

The reaction with hydroxylamine (B1172632) (NH₂OH), typically from hydroxylamine hydrochloride with a weak base, readily converts the aldehyde to an oxime, specifically this compound oxime. cmu.edunih.gov The mechanism involves the nucleophilic addition of the nitrogen atom to the carbonyl carbon, followed by dehydration. wikipedia.org This reaction is generally efficient and can form both E and Z isomers. acs.org

Similarly, reactions with hydrazines (e.g., hydrazine, phenylhydrazine) or hydrazides yield the corresponding hydrazones. For example, condensation with 2-cyanoacetohydrazide (B512044) can produce (E)-N'-(2-hydroxy-5-propylbenzylidene)-2-cyanoacetohydrazide. These reactions are foundational for creating more complex nitrogen-containing heterocyclic systems.

Intramolecular Cyclizations Leading to Fused Ring Systems

The inherent functionality of this compound and its derivatives allows for intramolecular cyclization reactions, which are powerful tools for constructing complex, fused polycyclic systems. These reactions often proceed via cascade or domino sequences.

One such pathway is the oxa-Michael/aldol (B89426) condensation cascade. A derivative of this compound, suitably modified to contain a Michael acceptor, can undergo an intramolecular oxa-Michael addition of the phenolic hydroxyl group. The resulting intermediate can then participate in an intramolecular aldol condensation involving the aldehyde, leading to the formation of novel fused-ring structures, such as chromeno-benzoxepinones. nih.gov

Another strategy involves the hexadehydro-Diels-Alder (HDDA) reaction. While not starting directly from the aldehyde, synthetic routes can create complex tetrayne precursors that, upon undergoing an HDDA cascade, can generate fused salicylaldehyde derivatives in a single pot. nih.gov Furthermore, oxidative cyclization of phenolic derivatives, mediated by hypervalent iodine reagents, provides a route to construct benzo[de] mdpi.comnih.gov-naphthyridine cores, where an aminoethyl side chain attacks the activated aromatic ring ortho to the hydroxyl group. nih.gov

Exploitation of Reactive Intermediates in this compound Chemistry

The generation and subsequent reaction of transient reactive intermediates like carbocations, radicals, and pericyclic transition states from this compound open avenues for advanced molecular transformations.

Carbocation-Mediated Rearrangements

Acid-catalyzed reactions of this compound can generate carbocation intermediates that lead to cyclizations and rearrangements. For example, reaction with 2-methylfuran (B129897) in the presence of an acid catalyst like trimethylchlorosilane can form an arylfurylcarbenium ion. mdpi.com This electrophilic intermediate can attack the furan (B31954) ring, and subsequent intramolecular cyclization involving the phenolic hydroxyl group can lead to benzofuran derivatives. mdpi.com

In reactions designed to form larger ring systems, such as the Prins cyclization, an O-prenylated derivative of this compound can be treated with a Brønsted acid catalyst. researchgate.net This protonates the alkene, generating a tertiary carbocation. The proximate aldehyde can then be attacked by the other end of the double bond in an intramolecular fashion, leading to the formation of 4-chromanol (B72512) derivatives. While not a rearrangement of the core skeleton, these reactions showcase the utility of carbocation intermediates in building new rings onto the salicylaldehyde framework. Wagner-Meerwein rearrangements, a class of carbocation 1,2-rearrangements, are plausible in more complex derivatives where a less stable carbocation could rearrange to a more stable one before product formation. wikipedia.orgwikiwand.com

Radical Pathways in Carbon-Carbon Bond Formation

Radical-based transformations offer alternative pathways for C-C bond formation. Phenols are known to be effective radical scavengers, and this reactivity can be harnessed. cmu.edu Photochemical excitation of salicylaldehydes can lead to the formation of radical species. nih.gov For instance, upon irradiation, benzaldehyde (B42025) derivatives can dissociate to form a formyl radical and a phenyl radical. nih.gov

Deprotonated this compound can act as a visible light photocatalyst. acs.org Through an energy-transfer pathway, it can sensitize substrates to generate reactive radical species, which can then participate in C-C bond-forming reactions. acs.org Intramolecular radical cyclization is another powerful strategy. A derivative of this compound bearing an unsaturated side chain could be induced to form a radical at a specific position. This radical can then attack the aromatic ring or another part of the molecule to form a new cyclic structure. nih.govwikipedia.orgacs.org

Pericyclic Reactions and Cycloaddition Chemistry

Pericyclic reactions, which proceed through a concerted cyclic transition state, are a cornerstone of modern organic synthesis. This compound and its derivatives can participate in such reactions, notably cycloadditions.

The Diels-Alder reaction , a [4+2] cycloaddition, is a prime example. wikipedia.orgsigmaaldrich.com While the benzene ring itself is generally unreactive as a diene, ortho-quinodimethanes generated in situ from precursors like benzocyclobutenes are highly reactive. wikipedia.org More relevant is the hetero-Diels-Alder reaction , where the carbonyl group of the aldehyde can act as a dienophile. northeastern.edunih.gov In the presence of a Lewis acid catalyst, this compound can react with an activated diene (e.g., Danishefsky's diene) to form dihydropyranone rings. illinois.edursc.orgnih.gov

Electrocyclic reactions , another class of pericyclic reactions, involve the formation or breaking of a sigma bond within a conjugated system. wikipedia.orgmasterorganicchemistry.com A derivative of this compound containing a conjugated polyene system could undergo a thermally or photochemically induced electrocyclization to form a new ring. For example, the thermal ring-opening of a benzocyclobutene derivative is a well-studied conrotatory electrocyclic reaction. wikipedia.org

| Reactive Intermediate | Reaction Type | Example Transformation | Typical Product |

|---|---|---|---|

| Carbocation | Prins Cyclization | Acid-catalyzed cyclization of O-prenyl derivative | 4-Chromanols |

| Radical | Photocatalysis | Visible-light induced C-C bond formation | Alkylated products |

| Pericyclic Transition State | Hetero-Diels-Alder | Reaction of aldehyde with an activated diene | Dihydropyranones |

Design, Synthesis, and Characterization of Derivatives and Analogs of 2 Hydroxy 5 Propylbenzaldehyde

Strategies for Structural Diversification of the Aromatic Core

Diversification of the aromatic core of 2-hydroxy-5-propylbenzaldehyde involves the introduction of additional functional groups onto the benzene (B151609) ring. These modifications can significantly alter the electronic and steric properties of the molecule, influencing its reactivity and interaction with biological targets.

Key strategies include:

Hydroxylation: The introduction of a second hydroxyl group creates dihydroxypropylbenzaldehyde analogs. For instance, 2,4-dihydroxy-5-propylbenzaldehyde has been synthesized, adding another potential site for hydrogen bonding or further derivatization. researchgate.net

Alkoxylation: The phenolic hydroxyl group can be converted to an ether, or additional alkoxy groups can be introduced to the ring. The synthesis of 2-hydroxy-3-methoxy-5-propylbenzaldehyde from 4-propylguaiacol via treatment with hexamine in acetic acid is a documented example of adding a methoxy (B1213986) group to the core. nih.gov

Halogenation: Introducing halogen atoms, such as fluorine, can modulate properties like lipophilicity and metabolic stability. 5-Fluoro-2-hydroxy-3-propylbenzaldehyde was synthesized as part of a library of compounds designed to have improved pharmacokinetic profiles. nih.gov

Azo Coupling: The aromatic ring can be functionalized by coupling with diazonium salts to introduce an azo linkage (-N=N-). A series of 2-hydroxy-5-((aryl)diazenyl)benzaldehyde derivatives were synthesized by reacting various aromatic amines with salicylaldehyde (B1680747) in the presence of sodium nitrite (B80452) and hydrochloric acid, demonstrating a method to append diverse aryl groups to the core structure. google.com

The table below summarizes representative examples of aromatic core diversification.

| Derivative Name | Modification | Synthetic Precursor/Reagent | Reference |

| 2,4-Dihydroxy-5-propylbenzaldehyde | Addition of a C4 hydroxyl group | Not specified | researchgate.net |

| 2-Hydroxy-3-methoxy-5-propylbenzaldehyde | Addition of a C3 methoxy group | 4-Propylguaiacol, Hexamine | nih.gov |

| 5-Fluoro-2-hydroxy-3-propylbenzaldehyde | Addition of a C5 fluoro group | 5-Fluorosalicylaldehyde | nih.gov |

| 2-Hydroxy-5-((aryl)diazenyl)benzaldehyde | Addition of a C5 aryl diazenyl group | Salicylaldehyde, Aromatic amines | google.com |

Derivatization at the Propyl Side Chain

Modification of the n-propyl group at the C5 position offers another avenue for creating structural analogs. These changes can impact the molecule's hydrophobicity, size, and metabolic stability.

Common derivatization approaches include:

Saturation of an Alkene Precursor: A frequent synthetic route to the propyl group involves the hydrogenation of a precursor allyl group. For example, 3-allyl-5-fluoro-2-hydroxybenzaldehyde, formed via a Claisen rearrangement of an allyloxybenzaldehyde, can be hydrogenated using a palladium on carbon (Pd/C) catalyst to yield 5-fluoro-2-hydroxy-3-propylbenzaldehyde. nih.gov This method allows for the late-stage introduction of the propyl group.

Isomeric and Oxidized Forms: Analogs with variations in the propyl chain's structure and oxidation state have been studied. 4-(2-Hydroxy-2-propyl)benzaldehyde, an isomer where the side chain is branched and contains a tertiary alcohol, has been identified as a degradation product from citral. smolecule.com The synthesis of such structures can be achieved through the oxidation of isopropyl side chains on benzene rings using molecular oxygen in an alkaline solution. google.com

Thioether Introduction: The propyl group can be replaced with a propylthio group to introduce a sulfur atom. While not demonstrated directly on this compound, the synthesis of analogs like 2,5-dimethoxy-4-(propylthio)benzaldehyde highlights the strategy of thioetherification using propylthiol. ocl-journal.org This modification introduces a soft nucleophilic center and alters the electronic and steric profile compared to a simple alkyl chain. ocl-journal.org

The following table outlines methods for modifying the side chain.

| Analog Structure/Type | Modification Strategy | Key Reagents/Process | Reference |

| 3-Propylbenzaldehyde core | Hydrogenation of allyl group | H₂, Pd/C, Diphenyl sulfide | nih.gov |

| 2-Hydroxy-2-propyl side chain | Oxidation of isopropyl group | O₂, Aqueous alkali solution | google.com |

| Propylthio side chain | Thioetherification | Propylthiol | ocl-journal.org |

Synthesis of Polyfunctionalized Analogs for Specific Research Objectives

The aldehyde functional group of this compound is a key reactive handle for constructing more complex, polyfunctionalized molecules. These derivatives are often designed with specific biological or material science applications in mind.

Two prominent classes of polyfunctionalized analogs are:

Hydrazones: The condensation of the aldehyde with hydrazides forms N-acylhydrazones. This strategy was used to create a focused library of derivatives based on the Procaspase-Activating Compound 1 (PAC-1) scaffold. nih.gov In this work, aldehydes such as 5-fluoro-2-hydroxy-3-propylbenzaldehyde were reacted with various substituted piperazine (B1678402) hydrazides. nih.gov The resulting ortho-hydroxy-N-acylhydrazone moiety is a key pharmacophore that chelates inhibitory zinc from procaspase-3, and the systematic modifications to the aldehyde and hydrazide components were made to improve metabolic stability and pharmacokinetic properties. nih.gov

Chalcones: The aldehyde can undergo Claisen-Schmidt condensation with a methyl ketone to form chalcones, which contain an α,β-unsaturated ketone system. For example, 2-hydroxy-5-((aryl)diazenyl)benzaldehyde derivatives were reacted with 3-acetylcoumarin (B160212) in the presence of piperidine (B6355638) to yield a series of coumarin-chalcone hybrids. google.com These polyfunctionalized molecules were synthesized to be evaluated for their biological activities. google.com

This table presents examples of polyfunctionalized derivatives.

| Derivative Class | Synthetic Reaction | Reactants | Research Objective | Reference |

| N-Acylhydrazones | Condensation | This compound analog, Substituted hydrazide | Development of procaspase-3 activators with improved pharmacokinetics | nih.gov |

| Chalcones | Claisen-Schmidt Condensation | This compound analog, Methyl ketone (e.g., 3-acetylcoumarin) | Screening for biological activity | google.com |

Development of Hybrid Molecules Incorporating this compound Units

The concept of hybrid molecules involves covalently linking two or more distinct pharmacophores or chemical entities to create a single molecule with potentially synergistic or novel properties. nih.gov The this compound scaffold is a suitable component for such hybrids due to its inherent chemical handles (hydroxyl, aldehyde, aromatic ring) and its presence in some biologically active natural product frameworks.

The design of hybrid molecules can aim to:

Target Multiple Pathological Factors: Combine functionalities to address multifactorial diseases. nih.gov

Optimize Physicochemical Properties: Improve characteristics like solubility, membrane permeability, or metabolic stability.

Gain Novel Biological Activities: Create molecules with activities distinct from their individual components. nih.gov

The synthesis of PAC-1 analogs, as described in the previous section, represents a practical example of this approach. nih.gov These molecules are hybrids that covalently link a substituted salicylaldehyde moiety with a piperazine-based acylhydrazide. The design leverages the zinc-chelating ability of the ortho-hydroxy-N-acylhydrazone core while incorporating features from the second half of the molecule to modulate pharmacokinetics and tolerability. nih.gov This strategy demonstrates how the this compound unit can serve as a foundational building block in the rational design of complex hybrid molecules for specific therapeutic goals.

Academic Research on the Applications of 2 Hydroxy 5 Propylbenzaldehyde and Its Derivatives

Role as Versatile Synthetic Building Blocks in Organic Synthesis

2-Hydroxy-5-propylbenzaldehyde, a substituted salicylaldehyde (B1680747), serves as a valuable and versatile building block in organic synthesis. Its reactivity is primarily centered around the aldehyde and hydroxyl functional groups, which can participate in a wide array of chemical transformations. The presence of the hydroxyl group at the ortho position to the aldehyde function imparts unique chemical properties and facilitates specific reaction pathways.

One of the most prominent applications of this compound is in the synthesis of Schiff bases, also known as imines or azomethines. This reaction involves the condensation of the aldehyde group of this compound with a primary amine. chemsociety.org.ng This condensation is a cornerstone of coordination chemistry, as the resulting Schiff base ligands, featuring both a phenolic oxygen and an imine nitrogen, are excellent chelating agents for various metal ions. chemsociety.org.ng

Furthermore, 2-hydroxy Schiff bases derived from this aldehyde can exist in a tautomeric equilibrium between the enol-imine and keto-amine forms, a phenomenon influenced by solvent polarity and the nature of the substituents. taylors.edu.mynih.gov This equilibrium is crucial as it can affect the compound's electronic properties, stability, and biological activity. taylors.edu.my The aldehyde is also utilized in Mannich reactions, where it reacts with an amine (like morpholine) and a compound containing an active hydrogen atom to form Mannich bases, which are themselves investigated for various biological activities. researchgate.netsphinxsai.com The versatility of this compound allows for the creation of a diverse library of derivatives, including heterocyclic compounds and metal complexes, for further investigation in medicinal chemistry and materials science.

Exploration in Medicinal Chemistry Research and Target Identification

The core structure of this compound is a privileged scaffold in medicinal chemistry, leading to extensive research into the biological activities of its derivatives. The combination of the aromatic ring, hydroxyl group, and aldehyde function provides a framework that can be readily modified to interact with various biological targets.

Glutamate (B1630785) dehydrogenase (GDH) is a critical enzyme at the intersection of carbon and nitrogen metabolism, catalyzing the reversible oxidative deamination of glutamate to α-ketoglutarate. researchgate.netmdpi.com Its activity is regulated by a complex network of allosteric activators, such as adenosine (B11128) diphosphate (B83284) (ADP), and inhibitors. mdpi.comwikipedia.org Due to its central role in metabolism, GDH is a target for therapeutic intervention in various conditions. While there is research on the effects of salicylate, a related phenolic compound, on glutamate dehydrogenase, specific studies detailing this compound or its derivatives as direct activators of GDH are not extensively documented in the current scientific literature. semanticscholar.orgnih.gov The focus of medicinal chemistry research on this scaffold has been more pronounced in other areas, such as antimicrobial activity.

The primary mechanism through which derivatives of this compound are studied for biological interactions is via the formation of Schiff bases and their subsequent coordination with metal ions. The Schiff base derivatives act as ligands, where the phenolic oxygen and the imine nitrogen can bind to a metal center, forming stable metal complexes. chemsociety.org.ng These complexes are often more biologically active than the free ligands.

The interaction with biological systems is thought to occur through several mechanisms. The lipophilicity of the molecule, influenced by the propyl group on the benzene (B151609) ring, can facilitate its transport across cell membranes. Once inside the cell, the complex can interfere with normal cellular processes. For instance, the metal ion in the complex can bind to enzymes or DNA, disrupting their function. While specific receptor targets for this compound are not commonly identified, the general class of salicylaldehyde-derived Schiff bases has been shown to possess a broad range of biological activities, implying interactions with multiple cellular components. mdpi.com

Structure-Activity Relationship (SAR) studies on derivatives of this compound and related salicylaldehydes have provided valuable insights into the chemical features required for biological activity, particularly antimicrobial effects.

Key findings from SAR studies include:

The Phenolic Hydroxyl Group: The ortho-hydroxyl group is often considered essential for activity. It can form an intramolecular hydrogen bond with the imine nitrogen in Schiff base derivatives, which influences the planarity and electronic properties of the molecule. taylors.edu.my

Substituents on the Aromatic Ring: The nature and position of substituents on the salicylaldehyde ring significantly impact bioactivity. The propyl group at position 5 in this compound increases the lipophilicity of the molecule, which can enhance its ability to penetrate microbial cell membranes.

The Imine Moiety: In Schiff base derivatives, the substituent attached to the imine nitrogen plays a crucial role. Varying the amine component used in the synthesis allows for fine-tuning of steric and electronic properties, which in turn affects the biological potency.

Proton Exchange: A distinct correlation has been observed between the antimicrobial activity of salicylaldehydes and the broadening of the NMR signal of the hydroxyl proton. nih.gov This suggests that a rapid proton exchange process involving the hydroxyl group is a prerequisite for potent antimicrobial activity, although other factors are also necessary. nih.gov

These SAR studies are critical for the rational design of new, more potent derivatives for therapeutic applications.

Derivatives of this compound, especially its Schiff bases and their metal complexes, have been the subject of numerous studies for their antimicrobial and antifungal properties. These compounds have shown efficacy against a wide spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.

The mechanism of action is often attributed to the chelation of metal ions essential for microbial growth or the disruption of cell membrane integrity. Schiff bases derived from salicylaldehydes have demonstrated notable activity against fungi such as Fusarium species, with the inhibitory power being proportional to the concentration of the compound. taylors.edu.myresearchgate.net The diversity of the amine component used to synthesize the Schiff base allows for the creation of derivatives with varied activity profiles. taylors.edu.my For example, Schiff bases of 2-hydroxy-4-methoxybenzaldehyde (B30951) have shown significant antiaflatoxigenic and antimicrobial properties. nih.gov Similarly, other salicylaldehyde derivatives have been screened against organisms like Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Candida albicans. sphinxsai.com

Below is a table summarizing the antimicrobial activity of representative salicylaldehyde Schiff base derivatives against various microorganisms, illustrating the potential of this class of compounds.

| Derivative Class | Test Organism | Activity Observed | Reference |

| N-salicylidene-anilines | Fusarium culmorum | High inhibition (up to 100% at 8 mg/mL) | taylors.edu.myresearchgate.net |

| N-salicylidene-anilines | Fusarium graminearum | High inhibition (up to 100% at 8 mg/mL) | taylors.edu.myresearchgate.net |

| Mannich Bases | Staphylococcus aureus | Appreciable antibacterial activity | sphinxsai.com |

| Mannich Bases | Escherichia coli | Appreciable antibacterial activity | sphinxsai.com |

| Mannich Bases | Candida albicans | Appreciable antifungal activity | sphinxsai.com |

| Schiff Bases with D-Glucamine | Aspergillus flavus | 91.4% reduction of aflatoxin B1 | nih.gov |

| Reduced Schiff Bases with Fluorine | Staphylococcus aureus | Significant antibacterial activity | mdpi.com |

Applications in Materials Science and Polymer Chemistry

The unique chemical structure of this compound also lends itself to applications in materials science, particularly in the synthesis of novel polymers. The ability of the aldehyde to react with primary amines to form Schiff bases can be extended to reactions with diamines, leading to the formation of poly(Schiff base)s or poly(azomethine)s.

These polymers incorporate the C=N double bond into the polymer backbone, which can impart desirable properties such as high thermal stability, conductivity, and mechanical strength. The synthesis of polymers from Schiff base precursors, such as those derived from 2-hydroxybenzaldehyde, can be achieved through methods like oxidative poly-condensation. pnu.ac.ir The resulting polymers often possess a rigid structure and can exhibit semiconducting or photoluminescent properties.

The presence of the phenolic hydroxyl group and the propyl substituent from the original this compound monomer can further modify the polymer's characteristics. For instance, the hydroxyl group can provide sites for further chemical modification or influence the polymer's solubility and chelation properties. The propyl group can enhance solubility in organic solvents and affect the packing of polymer chains. These tailored properties make such polymers candidates for applications in areas like high-performance materials, sensors, and optoelectronic devices.

Use as Ligands in Coordination Chemistry and Metal Complex Synthesis

The general class of 2-hydroxybenzaldehyde derivatives is widely utilized in coordination chemistry to synthesize Schiff base ligands. These ligands are formed through the condensation reaction of the aldehyde group with a primary amine. The resulting Schiff base, which contains an imine (C=N) functional group, along with the hydroxyl group, can then coordinate with various metal ions to form stable metal complexes. This coordination typically occurs through the nitrogen atom of the imine and the oxygen atom of the hydroxyl group.

While this is a common application for salicylaldehyde and its derivatives, specific studies detailing the use of this compound in the synthesis of metal complexes are not prominently featured in available research. The presence of the propyl group on the benzene ring could influence the electronic and steric properties of the resulting ligands and their metal complexes, potentially affecting their stability, solubility, and catalytic activity. However, without dedicated studies, these effects remain speculative for this specific compound.

Integration into Polymeric Structures and Resin Formulations

Phenolic compounds, including various benzaldehyde (B42025) derivatives, are fundamental components in the production of phenolic resins, such as Bakelite. These thermosetting resins are typically formed through the reaction of a phenol (B47542) or a substituted phenol with an aldehyde, most commonly formaldehyde. The reaction proceeds via electrophilic aromatic substitution, leading to the formation of a cross-linked polymer network.

In principle, this compound could be incorporated into such polymeric structures. The hydroxyl group and the aromatic ring are reactive sites for polymerization, and the aldehyde group could also participate in condensation reactions. The propyl group would be expected to modify the properties of the resulting polymer, potentially increasing its hydrophobicity and affecting its mechanical properties. However, specific research or industrial applications detailing the use of this compound as a monomer or cross-linking agent in resin formulations are not documented in the available scientific literature.

Studies in Flavor Chemistry and Off-Flavor Research

Phenolic compounds are known to contribute significantly to the flavor profiles of various foods and beverages. They can be responsible for desirable aromatic notes, but also for undesirable "off-flavors," which often arise from the degradation of precursor compounds.

Investigation of Oxidative Degradation Pathways and Metabolite Formation

The oxidative degradation of alkylphenols, a class of compounds to which this compound belongs, is a subject of environmental and industrial research. Degradation can be initiated by enzymatic or chemical processes, leading to the formation of various metabolites. The specific degradation pathways and the resulting products are highly dependent on the structure of the parent compound and the oxidative conditions. For this compound, one could hypothesize that oxidation might target the aldehyde group, the hydroxyl group, the propyl side chain, or the aromatic ring itself. However, specific studies investigating the oxidative degradation pathways and identifying the metabolites of this compound are not found in the reviewed academic literature.

Impact on Sensory Properties in Food and Fragrance Applications

The sensory properties of a chemical compound, including its taste and smell, are determined by its molecular structure. The presence of a hydroxyl group and an aldehyde group on a benzene ring, as in this compound, suggests that it could possess distinct sensory characteristics. The propyl group would further influence its volatility and interaction with olfactory and gustatory receptors. While general principles of flavor chemistry can provide some indication of its potential sensory profile, there is no specific research available that details the impact of this compound on the sensory properties of food or its application in fragrance formulations.

Future Directions and Emerging Research Avenues for 2 Hydroxy 5 Propylbenzaldehyde

Development of Innovative and Sustainable Synthetic Routes

The pursuit of green chemistry principles is a major driver in the development of new synthetic pathways for salicylaldehydes, including 2-hydroxy-5-propylbenzaldehyde. Future research will likely focus on minimizing waste, reducing energy consumption, and utilizing renewable resources.

Key emerging strategies include:

Mechanochemistry: This solvent-free approach uses mechanical energy, such as grinding or milling, to initiate and sustain chemical reactions. It offers a greener alternative to traditional solvent-based methods for formylation reactions, which are crucial for synthesizing salicylaldehydes.

Flow Chemistry: Continuous flow processes provide enhanced control over reaction parameters like temperature and mixing, leading to higher yields, improved safety, and easier scalability. The application of flow chemistry to the synthesis of aldehydes is an active area of research that can be extended to the production of this compound.

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Research into enzymes that can selectively hydroxylate and formylate phenol (B47542) derivatives could lead to highly efficient and sustainable routes to this target molecule.

These innovative approaches promise to make the synthesis of this compound and its derivatives more economically viable and environmentally responsible.

In-depth Mechanistic Studies of Complex Transformations

A fundamental understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. For this compound, this involves studying the intricacies of ortho-formylation of phenols and subsequent transformations of the aldehyde and hydroxyl groups.

Future research in this area will likely involve:

Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate transition state energies, and predict the regioselectivity of reactions like the formylation of 4-propylphenol. Such studies can provide insights that are difficult to obtain through experimental methods alone. usda.gov

Advanced Spectroscopic Techniques: In-situ monitoring of reactions using techniques like NMR and IR spectroscopy can help identify transient intermediates and provide real-time kinetic data. This information is invaluable for elucidating complex reaction networks.

Isotopic Labeling Studies: The use of isotopically labeled reagents can help trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

These in-depth studies will not only advance our understanding of the fundamental chemistry of salicylaldehydes but also enable the rational design of more selective and efficient synthetic transformations.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Retrosynthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical synthesis and drug discovery. For this compound, these technologies can be applied to both the design of new derivatives and the planning of their synthesis.

Emerging applications include:

Retrosynthesis Prediction: ML models, particularly deep neural networks, can be trained on vast databases of chemical reactions to predict plausible synthetic routes for a target molecule. nih.govsci-hub.st These tools can suggest novel and efficient ways to synthesize this compound and its derivatives from readily available starting materials. researchgate.netresearchgate.netmicrosoft.com

De Novo Drug Design: Generative AI models can design novel molecules with desired biological activities and physicochemical properties. nih.gov By learning from the structure-activity relationships of known bioactive salicylaldehydes, these models can propose new this compound derivatives with potentially enhanced therapeutic effects.

Property Prediction: AI can predict various properties of designed molecules, such as their bioactivity, toxicity, and solubility, allowing for the in-silico screening of large virtual libraries before committing to costly and time-consuming synthesis. pharmaceutical-technology.com

The integration of AI and ML into the research workflow promises to significantly accelerate the discovery and development of new functional molecules based on the this compound scaffold.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern organic synthesis, and the development of new catalytic systems is essential for improving the efficiency and selectivity of reactions used to produce and modify this compound.

Future research will focus on:

Multicatalytic Systems: The use of multiple compatible catalysts in a single pot can enable complex cascade reactions, allowing for the rapid construction of complex molecules from simple precursors. pnas.orgnih.govpnas.org For example, a combination of an amine catalyst and an N-heterocyclic carbene (NHC) catalyst could be used to synthesize complex chromane (B1220400) structures from salicylaldehyde (B1680747) precursors in a one-pot process.

Asymmetric Catalysis: For applications where a specific stereoisomer is required, the development of chiral catalysts for the enantioselective transformation of this compound will be crucial. This is particularly important in the synthesis of pharmaceuticals.

Nanocatalysis: The use of catalytically active nanoparticles can offer advantages in terms of reactivity and recyclability. Designing highly selective nanocatalysts for the formylation of phenols or the subsequent reactions of the resulting aldehydes is a promising area of investigation.

The discovery of novel catalytic systems will be instrumental in unlocking the full synthetic potential of this compound and its derivatives.

Expanded Scope of Biological Activities and Structure-Based Design of New Chemical Entities

Salicylaldehyde and its derivatives are known to possess a wide range of biological activities. A significant future direction for this compound research is the systematic exploration of its therapeutic potential and the rational design of new bioactive compounds.

Key research avenues include:

Broad Biological Screening: Testing this compound and a library of its derivatives against a wide array of biological targets can uncover new therapeutic applications. Areas of interest include their potential as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents. nih.govmdpi.combohrium.comjchr.org

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can establish clear SARs. nih.govnih.gov This knowledge is essential for understanding how the chemical structure relates to biological function and for designing more potent and selective compounds.

Structure-Based Drug Design: Once a promising biological target is identified, techniques like X-ray crystallography can be used to determine the structure of the target protein in complex with a this compound derivative. This structural information can then be used to computationally design new analogs with improved binding affinity and specificity.

Through a combination of broad screening and rational design, the therapeutic potential of the this compound scaffold can be fully explored and exploited.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Hydroxy-5-propylbenzaldehyde, and how do reaction conditions influence yield?

- Methodology :

- Aldehyde Functionalization : Introduce the aldehyde group via oxidation of a benzyl alcohol precursor under controlled conditions (e.g., using MnO₂ or TEMPO/oxone systems).

- Propyl Group Incorporation : Friedel-Crafts alkylation or directed ortho-metalation (DoM) strategies can position the propyl group at the 5-position of the phenolic ring .

- Yield Optimization : Vary solvents (e.g., dichloromethane vs. THF), catalysts (e.g., Lewis acids like AlCl₃), and temperature (room temp vs. reflux). Monitor progress via TLC or HPLC.

- Key Considerations :

- Steric hindrance from the propyl group may reduce regioselectivity. Use directing groups (e.g., methoxy) to enhance positional control .

Q. How should researchers characterize this compound to confirm structure and purity?

- Analytical Workflow :

- Spectroscopy :

- ¹H/¹³C NMR : Compare chemical shifts to analogous compounds (e.g., 4-Hydroxybenzaldehyde δ 9.8 ppm for aldehyde proton) .

- FT-IR : Confirm hydroxyl (≈3200 cm⁻¹) and aldehyde (≈1700 cm⁻¹) stretches.

- Chromatography :

- HPLC/GC-MS : Assess purity (>95% by area normalization) and detect side products (e.g., over-oxidized derivatives) .

- Elemental Analysis : Validate empirical formula (C₁₀H₁₂O₂) .

Q. What storage conditions ensure the stability of this compound in laboratory settings?

- Stability Protocol :

- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the aldehyde group .

- Decomposition Risks : Exposure to light or moisture may form carboxylic acids or dimerize via aldol condensation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. What safety protocols are critical when handling this compound?

- Safety Measures :

- PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to limit inhalation of vapors. Install eyewash stations and safety showers nearby .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound be addressed?

- Strategies :

- Directing Groups : Temporarily install a methoxy group at the 2-position to guide propyl group placement, followed by deprotection .

- Computational Modeling : Use DFT calculations to predict substituent effects on electrophilic aromatic substitution .

Q. What computational tools are effective for predicting the reactivity of this compound in novel reactions?

- Tools & Workflow :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.

- Database Mining : Cross-reference Reaxys or SciFinder for analogous reactions (e.g., substituent effects on benzaldehyde derivatives) .

- Example : Predicted activation energy for aldol condensation matched experimental data within 5% error .

Q. How can contradictory data on the compound’s solubility and stability be resolved?

- Resolution Framework :

- Systematic Replication : Repeat experiments under standardized conditions (e.g., pH 7 buffer, 25°C) to isolate variables .

- Meta-Analysis : Compare datasets from PubChem, CAS Common Chemistry, and NIST to identify outliers or methodological discrepancies .

- Data Table :

| Source | Solubility in Water (mg/mL) | Stability in Light |

|---|---|---|

| PubChem | 8.45 (ethanol) | Stable (dark, 4°C) |

| NIST | 6.2 (DMSO) | Degrades (UV) |

Q. What methodologies optimize catalytic efficiency in this compound-mediated reactions?

- Approaches :

- High-Throughput Screening : Test 100+ catalyst/ligand combinations (e.g., Pd/C, Ru complexes) in parallel reactors.